molecular formula C10H9FO3 B1487437 Methyl 2-(2-fluorophenyl)-3-oxopropanoate CAS No. 2168727-81-7

Methyl 2-(2-fluorophenyl)-3-oxopropanoate

Cat. No. B1487437
M. Wt: 196.17 g/mol
InChI Key: YGPIWPCHSUOSLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-fluorophenyl)-3-oxopropanoate” would likely be complex due to the presence of multiple functional groups. A related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has been analyzed for its crystal structure .


Chemical Reactions Analysis

There’s a paper discussing the use of ketoreductases in the synthesis of a compound with a similar structure . This might provide some insights into the potential chemical reactions involving “Methyl 2-(2-fluorophenyl)-3-oxopropanoate”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(2-fluorophenyl)-3-oxopropanoate” would depend on its exact molecular structure. A related compound, “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile”, has been analyzed for its properties .

Safety And Hazards

The safety and hazards of “Methyl 2-(2-fluorophenyl)-3-oxopropanoate” would depend on its exact molecular structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “Methyl 2-(2-fluorophenyl)-3-oxopropanoate” could include further exploration of its synthesis, properties, and potential applications. Difluoromethylation processes have been a recent focus of research, which might be relevant .

properties

IUPAC Name

methyl 2-(2-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPIWPCHSUOSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-fluorophenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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